molecular formula C17H21N3O3 B5791870 ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B5791870
M. Wt: 315.37 g/mol
InChI Key: IUWZCLMKCISPFK-UHFFFAOYSA-N
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Description

Ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves the inhibition of enzymes that are involved in various cellular processes such as DNA replication, cell cycle progression, and protein synthesis. This leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and modulate the immune system. These effects make it a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility, stability, and bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research on ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate. These include the development of new synthetic methods to improve its solubility and stability, the identification of its molecular targets, and the evaluation of its efficacy in preclinical and clinical studies. Additionally, the potential applications of this compound in material science and nanotechnology should also be explored.
In conclusion, ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful therapeutic agent.

Synthesis Methods

The synthesis of ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2,4-dimethyl-3-pyrrolin-2-one with benzyl isocyanate followed by the addition of ethyl chloroformate. The product is then purified through column chromatography to obtain the desired compound in high yield.

Scientific Research Applications

Ethyl 5-{[(benzylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It has been found to exhibit anticancer, antitumor, and antimicrobial activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

ethyl 5-(benzylcarbamoylamino)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-4-23-16(21)14-11(2)15(19-12(14)3)20-17(22)18-10-13-8-6-5-7-9-13/h5-9,19H,4,10H2,1-3H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWZCLMKCISPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)NC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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